molecular formula C11H22N2O2 B3324646 Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate CAS No. 1932293-70-3

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

Cat. No.: B3324646
CAS No.: 1932293-70-3
M. Wt: 214.30
InChI Key: NNMBHCRWGGSRBE-IUCAKERBSA-N
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Description

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . This compound is known for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate typically involves the reaction of tert-butyl chloroformate with (3S,6S)-6-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its stability and reactivity .

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules without affecting other functional groups .

Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate is unique due to its specific structural features, which provide it with distinct reactivity and stability. Its ability to act as a protecting group for amines while maintaining stability under various reaction conditions sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 2
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 3
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 4
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 5
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 6
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

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